![molecular formula C22H22N4S B2873561 4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-42-2](/img/structure/B2873561.png)
4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and where it is commonly found or used .
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it. This often involves a series of chemical reactions, with the starting materials (reactants) being transformed into the desired compound (product) .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity with other chemicals .Applications De Recherche Scientifique
Spectroscopic Investigation and Chemotherapeutic Potential A study conducted by Alzoman et al. (2015) employed spectroscopic techniques (FT-IR and FT-Raman) to investigate a structurally similar compound, focusing on its molecular properties, including equilibrium geometry and vibrational wave numbers, using density functional theory. The research highlighted the molecule's stability, arising from hyperconjugative interactions and charge delocalization, and its nonlinear optical behavior. Moreover, the molecular docking results suggested potential inhibitory activity against specific targets, indicating its applicability as a potential chemotherapeutic agent (Alzoman et al., 2015).
Structural Characterization and Antifolate Activity Al-Wahaibi et al. (2021) provided structural characterization of dihydropyrimidine-5-carbonitrile derivatives, demonstrating their potential as dihydrofolate reductase inhibitors through molecular docking simulations. The research underscores the importance of structural analysis in identifying compounds with therapeutic potential, particularly in combating diseases by inhibiting crucial enzymatic pathways (Al-Wahaibi et al., 2021).
Antiviral Activity of Pyrimidine Derivatives Holy et al. (2002) explored the antiviral properties of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, demonstrating significant activity against herpes and retroviruses. This study highlights the potential of pyrimidine derivatives in developing antiviral therapeutics, providing a foundation for future research into compounds with similar structures (Holy et al., 2002).
Antibacterial Activity and Efficient Synthesis Research by Rostamizadeh et al. (2013) into pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a one-pot, three-component reaction, revealed their antibacterial activity. This work not only showcases the antibacterial potential of pyrimidine derivatives but also introduces an efficient and environmentally friendly synthesis method (Rostamizadeh et al., 2013).
Cytotoxic Activity of Pyrimidine Derivatives Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and evaluated their cytotoxic activity against several cancer cell lines. Their findings contribute valuable insights into the design of pyrimidine-based compounds with potential applications in cancer therapy (Stolarczyk et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15(2)24-21-19(13-23)20(18-7-5-4-6-8-18)25-22(26-21)27-14-17-11-9-16(3)10-12-17/h4-12,15H,14H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSRLLSZFZIUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NC(C)C)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
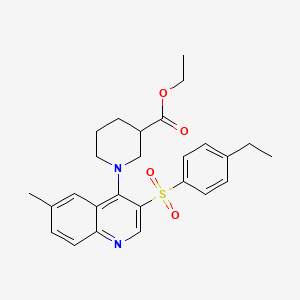
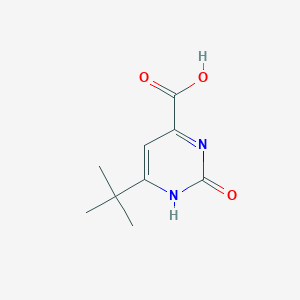
methanone](/img/structure/B2873481.png)
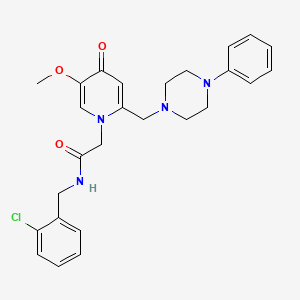
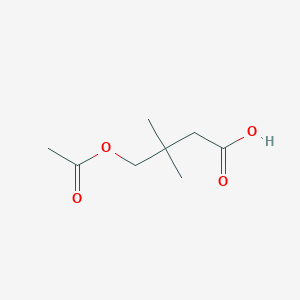
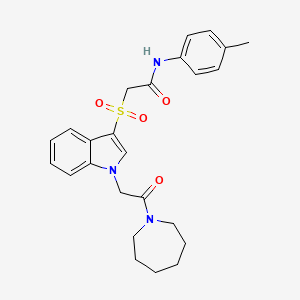
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)
![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)

![3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2873493.png)
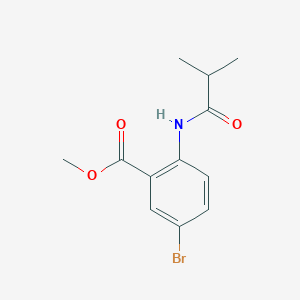
![4-({4-[5-(Cyclopentylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2873496.png)

![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)
